4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Overview
Description
Revuconazole, also known as ravuconazole, is a potent triazole antifungal agent. It was initially developed by Eisai and later licensed to Bristol-Myers Squibb for worldwide development, excluding Japan. the development was discontinued in 2007. Revuconazole has shown a similar spectrum of activity to voriconazole, with an increased half-life . It is particularly effective against a broad range of fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. .
Preparation Methods
The synthesis of revuconazole involves several steps, starting with the preparation of arylpropanone from lactate. The process includes the conversion of methyl ester to morpholine amide, protection of the alcohol to generate tetrahydropyranyl ether, and formation of Grignard reagent from the corresponding bromide. The Grignard reagent is then reacted with amide to produce aryl ketone. Corey-Chaykovsky epoxidation and subsequent epoxide opening are performed in a single-step process, followed by the removal of the tetrahydropyranyl protecting group to generate an intermediate diol. This diol is then converted to trisubstituted epoxide via selective mesylation of the secondary alcohol .
Chemical Reactions Analysis
Revuconazole undergoes various chemical reactions, including:
Oxidation: Revuconazole can be oxidized under alkaline conditions, forming degradation products.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: Revuconazole can undergo substitution reactions, particularly involving the triazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions are typically the corresponding alcohols and degradation products .
Scientific Research Applications
Revuconazole has been extensively studied for its antifungal properties. It is highly active in vitro against Candida spp., Cryptococcus neoformans, and other yeast species, including most fluconazole-resistant yeast isolates . It also inhibits the growth of Aspergillus spp., Trichophyton spp., and some dematiaceous fungi. Revuconazole has been investigated for the treatment of systemic fungal infections, onychomycosis, and other invasive fungal diseases .
Mechanism of Action
Revuconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting this enzyme, revuconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell membrane dysfunction and fungal cell death .
Comparison with Similar Compounds
Revuconazole is similar to other triazole antifungals such as voriconazole, posaconazole, and isavuconazole. These compounds share a broad spectrum of antifungal activity and a similar mechanism of action. revuconazole has a longer half-life and a larger volume of distribution compared to voriconazole and posaconazole . This makes it a promising candidate for the treatment of invasive fungal infections, particularly in cases where prolonged drug exposure is beneficial.
Similar compounds include:
- Voriconazole
- Posaconazole
- Isavuconazole
- Albaconazole
Revuconazole’s unique properties, such as its extended half-life and broad-spectrum activity, make it a valuable addition to the arsenal of antifungal agents .
Biological Activity
4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antifungal properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 437.47 g/mol. The key structural elements include:
- Triazole ring : Known for antifungal properties.
- Thiazole moiety : Associated with various biological activities.
- Benzonitrile group : Enhances lipophilicity and potential bioactivity.
Antifungal Activity
The primary focus of research on this compound has been its antifungal properties. The triazole scaffold is particularly significant due to its ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.
Table 1: Antifungal Activity Against Various Pathogens
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Candida albicans | 0.0156 | |
Candida parapsilosis | 0.0156 | |
Cryptococcus neoformans | 0.00097 | |
Aspergillus fumigatus | 0.125 |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the triazole and thiazole rings significantly influence the compound's potency. For example:
- Substitution on the phenyl ring : Increased electron-donating groups enhance antifungal activity.
- Hydroxyl groups : Contribute to increased solubility and bioavailability.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Hydroxyl group addition | Increases solubility and potency |
Fluorine substitution | Enhances lipophilicity |
Alkyl chain length | Longer chains may reduce activity |
The compound primarily acts through the inhibition of CYP51, leading to a decrease in ergosterol production. This mechanism is shared with other triazole antifungals but may exhibit unique binding interactions due to its specific structural features.
Case Studies
-
In Vivo Efficacy :
A study demonstrated that the compound exhibited significant antifungal activity in a mouse model infected with Candida albicans. The treatment resulted in a reduction of fungal burden by over 90% at doses as low as 15 mg/kg/day over ten days . -
Comparative Analysis :
In comparative studies against established antifungals like fluconazole and voriconazole, this compound showed superior efficacy with lower MIC values against resistant strains of fungi .
Properties
IUPAC Name |
4-[2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870154 | |
Record name | 4-{2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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